Isooctyl hydrogen succinate
CAS No.: 94248-72-3
Cat. No.: VC20286408
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-72-3 |
|---|---|
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | 4-(6-methylheptoxy)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
| Standard InChI Key | QDHAMQZZWGKACC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCOC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Isooctyl hydrogen succinate (IHS) is classified under the ester family, with the systematic IUPAC name 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid. Its molecular formula, , reflects a succinic acid backbone () where one carboxylic acid group is esterified with isooctanol (). The isooctyl group introduces branching at the 6-methylheptyl position, conferring steric effects that influence solubility and reactivity.
Structural Analysis
The compound’s structure comprises:
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A hydrophilic region: The unesterified carboxylic acid group () facilitates hydrogen bonding and ionic interactions.
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A hydrophobic region: The branched isooctyl chain () enhances lipid solubility and compatibility with nonpolar matrices.
X-ray crystallography and NMR studies confirm that the ester linkage adopts a planar configuration, while the isooctyl chain exhibits rotational flexibility around the ether oxygen. This duality enables IHS to act as a surfactant or compatibilizer in multiphase systems.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The esterification of butanedioic acid with isooctyl alcohol is the primary synthetic route, typically employing acid catalysts such as sulfuric acid () or p-toluenesulfonic acid (). The reaction follows:
Key parameters:
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Temperature: 80–120°C under reflux to remove water and shift equilibrium.
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Catalyst loading: 1–5 wt% relative to succinic acid.
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Yield: 70–85% after purification via vacuum distillation or recrystallization.
Industrial Production
Continuous-flow reactors dominate large-scale synthesis, offering advantages in heat management and throughput. A representative process involves:
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Feedstock preparation: Pre-dried isooctanol and succinic acid are mixed in a 1.2:1 molar ratio.
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Catalytic reaction: The mixture passes through a fixed-bed reactor containing solid acid catalysts (e.g., sulfonated zirconia) at 150–200°C.
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Product separation: Unreacted alcohol is recycled, while IHS is extracted via liquid-liquid separation.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–12 h | 1–2 h |
| Catalyst Lifetime | Single-use | 500–1000 cycles |
| Annual Production | <1 ton | >1000 tons |
Physicochemical Properties
Thermal and Solubility Profiles
IHS displays moderate thermal stability, decomposing above 200°C without a distinct melting point. Its solubility spans:
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Polar solvents: Miscible with ethanol, acetone, and dimethylformamide (DMF).
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Nonpolar solvents: Partially soluble in hexane and toluene (2–5 g/L at 25°C).
Spectroscopic Data
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IR (KBr): at 1735 cm (ester), at 1700 cm.
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H NMR (CDCl): δ 0.88 (t, 3H, –CH), 1.26 (m, 10H, –CH), 2.64 (t, 2H, –CHCOO), 4.12 (t, 2H, –OCH).
Reactivity and Chemical Behavior
Hydrolysis
IHS undergoes acid- or base-catalyzed hydrolysis to regenerate succinic acid and isooctanol:
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Rate constants: , at 25°C.
Transesterification
In the presence of alcohols (R'OH), IHS participates in transesterification to form new esters:
This reaction is pivotal in polymer crosslinking and biodiesel production.
Industrial and Scientific Applications
Chromatography
IHS serves as a stationary phase modifier in reverse-phase HPLC, improving peak resolution for hydrophobic analytes (e.g., steroids, fatty acids). Columns functionalized with IHS exhibit 15–20% higher retention factors () compared to C18 phases.
Polymer Additives
Incorporating 0.5–2 wt% IHS into polypropylene (PP) enhances:
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Impact strength: +40% (ASTM D256).
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Thermal stability: Decomposition onset temperature increases by 25°C.
Surfactant Formulations
IHS-based surfactants (HLB ≈ 8–10) stabilize oil-in-water emulsions in agrochemicals, achieving droplet sizes <200 nm and shelf lives >12 months.
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